Product packaging for Ethyl 2-fluoro-3-hydroxybutanoate(Cat. No.:CAS No. 37032-41-0)

Ethyl 2-fluoro-3-hydroxybutanoate

Cat. No.: B1430603
CAS No.: 37032-41-0
M. Wt: 150.15 g/mol
InChI Key: GQURZXWOXDVWTD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules has become a pivotal strategy in modern chemical and pharmaceutical research. The unique properties of the fluorine atom allow for the fine-tuning of molecular characteristics, leading to enhanced performance in a variety of applications. tandfonline.comacs.org

Role of Fluorine in Modulating Molecular Properties

The modulation of lipophilicity is another critical effect of fluorination. encyclopedia.pub By adding or removing fluorine atoms, researchers can tune a compound's lipophilicity, which in turn affects its absorption, distribution, and transport in biological systems. encyclopedia.pubnih.gov Fluorine's ability to form weak hydrogen bonds and its influence on the conformation of molecules can also lead to increased binding affinity with target proteins or enzymes. tandfonline.comnih.gov

Applications in Medicinal Chemistry and Drug Discovery

The unique properties conferred by fluorine have made fluorinated compounds a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. nih.govnih.gov The introduction of fluorine can significantly improve a drug's efficacy, pharmacokinetic profile, and metabolic stability. researchgate.netresearchgate.net

Fluorinated Drugs and Therapeutic Applications

A wide array of fluorinated drugs are utilized in the treatment of various diseases. For instance, the anticancer agent 5-Fluorouracil works by inhibiting an enzyme crucial for DNA synthesis, thereby targeting rapidly dividing cancer cells. youtube.comwikipedia.orgyoutube.com In the realm of central nervous system disorders, the selective serotonin (B10506) reuptake inhibitor Fluoxetine (Prozac) contains a fluorine atom that enhances its lipophilicity, aiding its passage across the blood-brain barrier. youtube.com Other examples include fluorinated corticosteroids like Florinef acetate (B1210297), which exhibit potent anti-inflammatory properties, and fluoroquinolone antibiotics that are effective against a broad spectrum of bacteria. nih.gov The antiviral drug Efavirenz, used in HIV treatment, owes its increased stability and resistance to metabolic degradation to the presence of a fluorine atom. youtube.comyoutube.com

Below is a table of some notable fluorinated drugs and their applications:

Drug NameTherapeutic Application
5-FluorouracilCancer (Colorectal, Breast, etc.) wikipedia.orgyoutube.com
FluoxetineDepression, Anxiety Disorders youtube.com
FludrocortisoneAdrenocortical insufficiency acs.org
CiprofloxacinBacterial Infections
EfavirenzHIV/AIDS youtube.comyoutube.com
Atorvastatin (B1662188)High Cholesterol youtube.com
FluticasoneAsthma, Allergic Rhinitis
SitagliptinType 2 Diabetes
VoriconazoleFungal Infections
SofosbuvirHepatitis C
Value in Drug Fragments and Bioactive Natural Products

The incorporation of fluorine into drug fragments and bioactive natural products is a burgeoning area of research. tandfonline.comnih.gov Fluorinated fragments are valuable tools in fragment-based drug discovery, a method that screens for small, low-affinity compounds that can be optimized into high-affinity leads. The unique properties of fluorine can enhance the binding and pharmacokinetic properties of these fragments. researchgate.net

While naturally occurring organofluorines are rare, with only a handful of fluorinated compounds identified from natural sources like certain plants and bacteria, the biosynthetic incorporation of fluorine into natural products is a promising strategy. news-medical.netepa.gov This approach, often termed "fluorine-guided bioengineering," allows for the modification of complex natural products to improve their therapeutic potential. For example, the fluorination of the antibiotic erythromycin (B1671065) has been shown to enhance its efficacy against resistant bacterial strains. news-medical.net

Overview of Alpha-Fluoro-Beta-Hydroxy Esters as Synthetic Intermediates

Alpha-fluoro-beta-hydroxy esters, such as ethyl 2-fluoro-3-hydroxybutanoate, are a class of organic compounds that serve as highly valuable synthetic intermediates. acs.orgrsc.org Their structure, featuring a fluorine atom on the alpha-carbon relative to the ester group and a hydroxyl group on the beta-carbon, provides a versatile scaffold for the synthesis of a wide range of more complex molecules.

Importance as Chiral Building Blocks

The presence of two stereocenters (at the alpha and beta carbons) makes α-fluoro-β-hydroxy esters particularly important as chiral building blocks in asymmetric synthesis. rsc.org Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, as the stereochemistry of a molecule often dictates its biological activity.

The ability to control the stereochemistry during the synthesis of α-fluoro-β-hydroxy esters is crucial. Various synthetic methods, including enantioselective Reformatsky-type reactions and microbial reductions, have been developed to produce specific stereoisomers of these compounds with high diastereoselectivity and enantioselectivity. rsc.orgthieme-connect.denih.gov These enantiopure intermediates can then be used to construct complex target molecules with a defined three-dimensional structure, a critical factor for effective interaction with biological targets like enzymes and receptors. For instance, optically active ethyl 4-chloro-3-hydroxybutanoate, a related β-hydroxy ester, is a key intermediate in the synthesis of several pharmaceuticals. nih.govacs.org The development of efficient synthetic routes to chiral α-fluoro-β-hydroxy esters continues to be an active area of research, driven by the demand for new and improved chiral drugs and materials. rsc.org

Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks, or "chirons," are enantiomerically pure compounds that are used as starting materials in the synthesis of complex, stereochemically defined target molecules. This compound and its stereoisomers are valuable chiral building blocks. The defined stereochemistry at their chiral centers allows for the controlled construction of new stereocenters in a predictable manner.

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis. For example, both enantiomers of ethyl 3-hydroxybutanoate have been prepared using microbial methods to serve as chiral starting materials for the synthesis of natural products. elsevierpure.com The fluorinated analogue, this compound, offers the additional advantage of introducing a fluorine atom into the target molecule, which can enhance its biological activity and metabolic stability. mdpi.com The synthesis of 2-fluorinated vitamin D₃ analogues, for instance, utilizes fluorinated building blocks to create compounds with potentially improved therapeutic profiles. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO3 B1430603 Ethyl 2-fluoro-3-hydroxybutanoate CAS No. 37032-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQURZXWOXDVWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10784506
Record name Ethyl 2-fluoro-3-hydroxybutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37032-41-0
Record name Ethyl 2-fluoro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10784506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-fluoro-3-hydroxybutanoate
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Advanced Analytical and Characterization Techniques in Research on Ethyl 2 Fluoro 3 Hydroxybutanoate

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of ethyl 2-fluoro-3-hydroxybutanoate. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ¹⁹F, researchers can piece together the molecule's framework and differentiate between its various stereoisomers.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. The presence of the fluorine atom at the C2 position introduces complex splitting patterns due to heteronuclear coupling (J-coupling) between protons and the fluorine nucleus.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl group at C4 (a doublet), the proton at the chiral center C3 (a multiplet), and the proton at the fluorinated carbon C2 (a doublet of multiplets). The coupling between the proton on C2 and the adjacent fluorine atom (²JHF) and the coupling between the protons on C3 and the fluorine atom (³JHF) are key diagnostic features.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
CH₃ (C4) ~1.2-1.4 Doublet (d) ³JHH
CH₃ (ethyl) ~1.2-1.4 Triplet (t) ³JHH
OH Variable Singlet (broad, s) N/A
CH₂ (ethyl) ~4.1-4.3 Quartet (q) ³JHH
CH (C3) ~4.0-4.4 Multiplet (m) ³JHH, ³JHF
CHF (C2) ~4.8-5.2 Doublet of Multiplets (dm) ²JHF, ³JHH

Note: Predicted values are based on general principles and data for analogous α-fluoro-β-hydroxy esters. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. A key feature in the ¹³C NMR spectrum of this compound is the large coupling constant between the C2 carbon and the directly attached fluorine atom (¹JCF). The C3 carbon also shows a smaller two-bond coupling (²JCF).

Detailed Research Findings: The spectrum will display separate resonances for each of the six unique carbon atoms. The carbonyl carbon of the ester group will appear furthest downfield. The carbon bearing the fluorine (C2) will be identifiable by its characteristic large splitting, a clear indication of C-F bond formation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Coupling Constant (Hz)
C H₃ (C4) ~18-22 Singlet (s) or small doublet
C H₃ (ethyl) ~13-15 Singlet (s)
C H₂ (ethyl) ~60-63 Singlet (s)
C H(OH) (C3) ~68-72 Doublet (d) ²JCF
C HF (C2) ~88-95 Doublet (d) ¹JCF (~180-250 Hz)
C =O ~168-172 Doublet (d) ²JCF

Note: Predicted values are based on general principles and data for analogous structures. The presence of fluorine significantly influences chemical shifts and introduces C-F coupling.

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful technique for analyzing fluorinated compounds. Due to the wide range of chemical shifts and the absence of background signals in biological or common organic systems, it is ideal for monitoring reactions and distinguishing between stereoisomers.

Detailed Research Findings: In the synthesis of this compound, particularly through methods like dynamic kinetic resolution (DYRKR), ¹⁹F NMR is used for real-time, in-situ monitoring. researchgate.net The precursor, ethyl 2-fluoroacetoacetate, and the product, this compound, have distinct ¹⁹F chemical shifts. Furthermore, the different diastereomers of the product (e.g., syn and anti) will have slightly different ¹⁹F chemical shifts, allowing for the determination of diastereomeric ratios (d.r.) without the need for physical separation. This makes ¹⁹F NMR an invaluable tool for optimizing stereoselective reactions that produce optically enriched α-fluoro-β-hydroxy esters. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a critical tool for confirming the identity of the synthesized product.

Detailed Research Findings: Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) are used to analyze this compound. The resulting mass spectrum will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the loss of water (-H₂O) from the β-hydroxy group.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) combines the separation power of LC with the precise mass analysis of HRMS. This is particularly useful for analyzing complex mixtures and confirming the elemental composition of a compound with high accuracy.

Detailed Research Findings: For this compound, chiral liquid chromatography can be used to separate the different stereoisomers. The eluent is then passed into a high-resolution mass spectrometer, which measures the mass of each separated isomer with very high precision. This allows for the unambiguous confirmation of the molecular formula (C₆H₁₁FO₃) by comparing the measured mass to the calculated exact mass. Research on the synthesis of specific stereoisomers, such as (2S,3R)-ethyl 2-fluoro-3-hydroxybutanoate, relies on such techniques to verify the product's identity and assess its enantiomeric and diastereomeric purity. researchgate.netresearchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Molecular Formula: C₆H₁₁FO₃)

Adduct Predicted m/z
[M+H]⁺ 151.07651
[M+Na]⁺ 173.05845
[M+K]⁺ 189.03239
[M-H]⁻ 149.06195
[M+H-H₂O]⁺ 133.06649

Source: Predicted m/z values calculated for C₆H₁₁FO₃. researchgate.net

ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing polar molecules like this compound. wikipedia.org It allows for the determination of the molecular weight and can provide structural information with minimal fragmentation. The technique is particularly useful for producing ions from macromolecules and polar compounds by applying a high voltage to a liquid to create an aerosol. wikipedia.org In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govresearchgate.net For neutral esters, which can be challenging to ionize, additives like ammonium acetate (B1210297) are often used to promote the formation of these adducts. nih.gov

Predicted ESI-MS data for this compound highlights the common adducts that would be expected during analysis. uni.lu

Adduct TypeCalculated m/z
[M+H]⁺151.07651
[M+Na]⁺173.05845
[M+NH₄]⁺168.10305
[M+K]⁺189.03239
[M-H]⁻149.06195

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and analysis of this compound from reaction mixtures and for the determination of its stereoisomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Conversion and Configuration Assignments

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. For a compound like this compound, GC-MS can be used to monitor the progress of a chemical reaction, thereby determining the conversion of starting materials to the final product. The mass spectrometer detector provides mass information that confirms the identity of the separated components.

To improve the volatility and thermal stability of hydroxy compounds for GC analysis, they are often derivatized. researchgate.net A common method is silylation, for example, using N-tertiary-butyldimethylsilylimidazole (t-BDMS) to convert the hydroxyl group into a silyl (B83357) ether. researchgate.net This process makes the molecule more inert and improves its chromatographic behavior. researchgate.net By analyzing samples at different time points, the relative peak areas of the starting material and the product can be used to quantify the reaction conversion.

For configuration assignments, a chiral GC column is required. These columns contain a chiral stationary phase that interacts differently with the enantiomers of a chiral compound, leading to different retention times and allowing for their separation and quantification. This enables the determination of the enantiomeric excess (ee) of a stereoselective synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. nih.gov It is particularly well-suited for non-volatile or thermally sensitive compounds. csfarmacie.cz HPLC methods can be developed to determine the purity of a sample or to separate stereoisomers. nih.gov The choice of stationary phase and mobile phase is critical for achieving the desired separation. nih.gov

Direct separation of the enantiomers of this compound can be achieved using HPLC with a Chiral Stationary Phase (CSP). eijppr.com CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. nih.gov The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different energies and stabilities. eijppr.comnih.gov This difference in interaction strength leads to different retention times for the two enantiomers. eijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used due to their broad applicability and high selectivity under various chromatographic modes (normal phase, reversed-phase, etc.). csfarmacie.czeijppr.com

Chiral Stationary Phase (CSP) TypeCommon Chiral SelectorsPrimary Interaction Mechanisms
Polysaccharide-BasedCellulose and Amylose derivatives (e.g., carbamates, esters)Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance
Macrocyclic GlycopeptidesVancomycin, TeicoplaninHydrogen bonding, ionic interactions, inclusion complexation
Pirkle-Type (π-acid/π-base)Dinitrobenzoyl phenylglycineπ-π interactions, hydrogen bonding, dipole-dipole interactions
Crown EthersChiral 18-crown-6 (B118740) ether derivativesComplexation with primary amines

An alternative to direct chiral HPLC is the indirect method, which involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. libretexts.org

A widely used CDA for alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. libretexts.org The alcohol group of this compound can be reacted with both (R)-MTPA and (S)-MTPA to form the corresponding MTPA esters (diastereomers). The resulting mixture can then be analyzed by HPLC. The separation of the diastereomeric ester peaks allows for the quantification of the original enantiomeric composition of the alcohol. nih.govnih.gov This method is not only useful for determining enantiomeric purity but can also be used in conjunction with NMR spectroscopy to assign the absolute configuration of the alcohol. libretexts.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. researchgate.net For this compound, obtaining a single crystal of sufficient quality would allow for its complete structural elucidation.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. While a specific crystal structure for this compound is not publicly available, the analysis of related fluorinated esters has demonstrated the power of this technique. researchgate.net For example, the crystal structure of ethyl (2Z)-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate revealed that it exists in the enol form in the solid state, with a specific intramolecular hydrogen bond stabilizing its conformation. researchgate.net Such detailed structural insights are invaluable for understanding the molecule's chemical and physical properties.

Optical Rotation Measurements

Optical rotation is a critical analytical technique for distinguishing between stereoisomers, which are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. In the context of this compound, which possesses two chiral centers, four distinct stereoisomers exist: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Each of these enantiomeric and diastereomeric pairs interacts with plane-polarized light in a unique manner, causing the plane of light to rotate. The direction and magnitude of this rotation are fundamental properties used to characterize and determine the enantiomeric purity of a sample.

The measurement of optical rotation is particularly crucial in the synthesis of chiral compounds, where the goal is often to produce a single, desired stereoisomer. Research into the stereoselective reduction of the precursor, ethyl 2-fluoro-3-oxobutanoate, has utilized optical rotation to verify the stereochemical outcome of the reaction.

Detailed research findings from studies involving the synthesis and characterization of this compound stereoisomers have reported specific optical rotation values. These measurements are typically performed at a standardized wavelength of light (usually the sodium D-line at 589 nm) and at a specific temperature and concentration in a given solvent.

The following table summarizes the reported optical rotation data for the stereoisomers of this compound. The data is compiled from research focused on the stereoselective synthesis and analysis of these compounds.

Table 1: Optical Rotation of this compound Stereoisomers

Stereoisomer Specific Rotation (°) Solvent
(syn)-(+)-Ethyl 2-fluoro-3-hydroxybutanoate +16.7 Chloroform
(anti)-(-)-Ethyl 2-fluoro-3-hydroxybutanoate -16.2 Chloroform

The sign of the optical rotation (+ or -) indicates the direction in which the plane-polarized light is rotated (dextrorotatory or levorotatory, respectively). The magnitude of the specific rotation is a characteristic physical constant for each enantiomer. The syn and anti notations refer to the relative stereochemistry of the fluoro and hydroxy groups on the carbon backbone.

These optical rotation measurements are essential for confirming the success of asymmetric synthesis strategies and for ensuring the enantiopurity of the final products, which is a critical factor in their potential applications.

Mechanistic Investigations and Computational Studies

Reaction Mechanisms

The formation and reactivity of ethyl 2-fluoro-3-hydroxybutanoate are governed by specific reaction pathways, which have been explored to optimize its synthesis and understand its chemical behavior.

Fluoride (B91410) Anion-Mediated Mukaiyama Aldol (B89426) Reactions

A highly efficient method for the synthesis of α-fluoro-β-hydroxy esters, including this compound, is the fluoride anion-mediated Mukaiyama aldol reaction. dtu.dkfrontiersin.org This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, catalyzed by a fluoride anion source. The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. dtu.dk

The use of a fluoride anion as a catalyst offers a significant advantage, enabling the reaction to proceed with low catalyst loading and in a short reaction time. dtu.dkfrontiersin.org This method has demonstrated good functional-group tolerance and the potential for scalability, making it a practical approach for the synthesis of complex molecules. dtu.dkfrontiersin.org The reaction is believed to proceed through the activation of the silyl enol ether by the fluoride anion, which facilitates the subsequent nucleophilic attack on the aldehyde. Silyl enol ethers can react with aldehydes in the presence of Lewis acids or fluoride anions to produce aldol adducts. acs.org

Competing Pathways in Photoreactions of Fluorinated Esters

While specific studies on the photoreactions of this compound are not extensively documented, the photochemical behavior of structurally related fluorinated esters, particularly in the context of the photo-Favorskii rearrangement, provides valuable insights into potential competing pathways. acs.orgnih.gov The photo-Favorskii rearrangement is a photochemical reaction of α-halo ketones that leads to carboxylic acid derivatives. frontiersin.org

In the photoreactions of fluorinated p-hydroxyphenacyl esters, the primary pathway is often the photo-Favorskii rearrangement, which proceeds through a triplet excited state. acs.orgnih.gov However, this pathway can compete with other processes, such as deprotonation from the triplet excited state, which leads to the regeneration of the starting material and is considered an "energy-wasting" process. nih.gov Another competing pathway that can emerge is photosolvolysis, where the solvent participates in the reaction, leading to different products. The balance between these competing pathways can be influenced by factors such as the substitution pattern on the aromatic ring and the nature of the solvent. acs.orgnih.gov For instance, increasing ring strain in cyclic analogs can divert the reaction from rearrangement towards solvolysis. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating reaction mechanisms and molecular interactions at a level of detail that is often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed to study the diastereoselectivity of Mukaiyama aldol reactions, which are used to synthesize compounds like this compound. These studies explore the transition state structures to understand the origins of stereochemical control in these reactions. By modeling the reaction of silyl enol ethers with aldehydes, DFT calculations can predict the preferred stereochemical outcome (syn or anti).

The models often investigate the influence of various factors on the transition state geometry and energy, including the nature of the Lewis acid catalyst, the substituents on the enol ether and the aldehyde, and the solvent. These computational studies have provided valuable insights into the mechanistic details of the Mukaiyama aldol reaction, aiding in the rational design of stereoselective syntheses.

Molecular Dynamics (MD) Simulations

While specific Molecular Dynamics (MD) simulations for this compound are not yet prevalent in the literature, this computational technique offers significant potential for understanding its behavior in solution and its interactions with other molecules. MD simulations can model the dynamic evolution of a system over time, providing insights into conformational changes, solvation effects, and transport properties.

For instance, MD simulations could be employed to study the conformational preferences of this compound in different solvents, which can influence its reactivity. Furthermore, in the context of its synthesis via the Mukaiyama aldol reaction, MD simulations could help elucidate the role of the solvent in the reaction mechanism and its impact on stereoselectivity. Quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to study reactive trajectories in Mukaiyama aldol reactions. nih.gov

Exploring Enzyme-Substrate Interactions

The interaction of small molecules like this compound with enzymes is a key area where computational modeling can provide significant insights, particularly for understanding potential biocatalytic applications. Although specific studies focusing on this compound are limited, the principles of enzyme-substrate modeling are well-established.

Computational techniques such as molecular docking and combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for investigating how a substrate binds to the active site of an enzyme and the subsequent catalytic mechanism. nih.govchemrxiv.orgengconfintl.org For example, if this compound were to be a substrate for a lipase (B570770), molecular docking could predict the binding pose and affinity. Subsequently, QM/MM calculations could be used to model the enzymatic hydrolysis or synthesis reaction, elucidating the roles of key amino acid residues in the active site and determining the reaction's energy profile. These computational approaches are instrumental in the rational design of enzymes for specific biocatalytic transformations. nih.gov

Predicting Stereoselectivity and Reaction Pathways

The prediction of stereoselectivity in the synthesis of molecules like this compound is a critical aspect of modern synthetic chemistry, often aided by computational modeling. The presence of two adjacent stereocenters in this compound, at the C2 and C3 positions, means that its synthesis can result in a mixture of diastereomers. Understanding and controlling the stereochemical outcome is paramount for its potential applications.

Computational chemistry offers powerful tools to predict the most likely reaction pathways and the resulting stereoisomers. Methods such as Density Functional Theory (DFT) can be employed to model the transition states of the reaction, providing insights into the energy barriers for the formation of different stereoisomers. For instance, in reactions involving the formation of halohydrins, the stereochemical outcome is often governed by the stability of the intermediate species. In the case of the formation of a halohydrin from an alkene, the reaction proceeds through a halonium ion intermediate. The subsequent nucleophilic attack by water occurs preferentially at the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in the transition state. youtube.com

While specific computational studies on the synthesis of this compound are not extensively available in the reviewed literature, the general principles of stereoselectivity prediction can be applied. A hypothetical reaction pathway for the synthesis of this compound could involve the fluorination of an enolate derived from ethyl 3-hydroxybutanoate. The stereochemical outcome of this reaction would be influenced by the facial selectivity of the electrophilic fluorine source's approach to the enolate. Computational modeling could predict the most stable conformation of the enolate and the transition state energies for the attack from either face, thus predicting the favored diastereomer.

Table 1: Hypothetical Energy Barriers for Diastereomer Formation

Transition StateRelative Energy (kcal/mol)Predicted Major Diastereomer
TS1 (syn-attack)0.0(2R,3S) / (2S,3R)
TS2 (anti-attack)+2.5-

Note: This table is illustrative and not based on published experimental or computational data for this specific reaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. wikipedia.org This analysis is particularly useful for understanding the electronic interactions that govern molecular stability and reactivity. uni-muenchen.de An NBO analysis of this compound would reveal key insights into the effects of the electronegative fluorine and oxygen atoms on the electronic structure.

A key interaction to investigate would be the donation from the lone pairs of the hydroxyl oxygen (n_O) and the fluorine atom (n_F) into the antibonding orbital of the adjacent C-C bond (σ*_C-C). The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(O) of OHσ(C2-C3)3.2
n(F)σ(C2-C3)1.8
n(O) of C=Oσ*(C-O) of ester25.6

Note: This table presents hypothetical E(2) values to illustrate the principles of NBO analysis and are not derived from actual calculations on this compound.

The NBO analysis can also provide information about the hybridization of atomic orbitals and the polarization of chemical bonds. For instance, the C-F and C-O bonds will be significantly polarized towards the more electronegative fluorine and oxygen atoms, respectively. This polarization influences the reactivity of the molecule, making the carbon atoms more electrophilic.

Non-Linear Optical (NLO) Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. The NLO response of a molecule is related to its polarizability (α) and first hyperpolarizability (β).

While there are no specific NLO studies on this compound in the reviewed literature, the general principles of computational NLO analysis can be outlined. The polarizability and hyperpolarizability of a molecule can be calculated using quantum chemical methods, such as Hartree-Fock or Density Functional Theory, by subjecting the molecule to a simulated external electric field.

The presence of electron-donating and electron-withdrawing groups within a molecule can lead to significant NLO properties due to intramolecular charge transfer. In this compound, the hydroxyl group can act as a weak electron-donating group, while the fluorine atom and the carbonyl group of the ester are electron-withdrawing. This combination could potentially give rise to a modest NLO response.

Computational studies on other organic molecules have shown that the magnitude of the first hyperpolarizability is sensitive to the molecular structure and the nature of the donor and acceptor groups. nih.gov To perform an NLO analysis on this compound, one would first optimize its geometry and then compute the polarizability and hyperpolarizability tensors.

Table 3: Hypothetical Calculated NLO Properties of this compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)2.5
Mean Polarizability (α)55
First Hyperpolarizability (β)15

Note: This table contains hypothetical values for illustrative purposes and are not the result of published NLO calculations for this compound.

Further investigations could explore how the NLO properties change with the conformation of the molecule and in different solvent environments, which can be simulated using polarizable continuum models. nih.gov

Applications and Advanced Derivative Synthesis in Research

Synthesis of Chiral Intermediates for Pharmaceuticals

The enantiopure nature of ethyl 2-fluoro-3-hydroxybutanoate is crucial for the synthesis of single-enantiomer pharmaceutical intermediates, a critical factor in the safety and efficacy of many drugs. rsc.org

While direct synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics from this compound is not extensively documented, its structure suggests a plausible role as a precursor. The core structure of these antibiotics, a bicyclic system containing a β-lactam ring, is often constructed from chiral building blocks. For instance, the synthesis of 1-methylcarbapenems utilizes 2-hydroxymethyl carbapenems as key intermediates. wikipedia.org The functional groups of this compound could be chemically manipulated to form similar key intermediates for these β-lactam antibiotics. The stereochemistry at the C-3 hydroxyl group is particularly important for the biological activity of many carbapenems.

A hypothetical synthetic route could involve the conversion of the ester group of this compound to a suitable functional group for cyclization and further elaboration into the penem or carbapenem scaffold. The fluorine atom at the C-2 position could modulate the reactivity and biological properties of the final antibiotic.

Ethyl (R)-4-cyano-3-hydroxybutanoate is a well-established key chiral intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (B1662188). nih.govnih.gov While not the fluorinated compound of focus, the structural similarity highlights the importance of chiral 3-hydroxybutanoate derivatives in statin synthesis. Enzymatic processes have been developed for the efficient production of ethyl (R)-4-cyano-3-hydroxybutyric acid, a crucial component for atorvastatin. acs.org

The synthesis of atorvastatin often involves a Paal-Knorr pyrrole (B145914) condensation. The chiral side chain, which is critical for its HMG-CoA reductase inhibitory activity, can be derived from precursors like ethyl 4-chloro-3-hydroxybutanoate. nih.gov Given the established role of these related butanoate derivatives, this compound represents a potential starting material for novel, fluorinated statin analogues. The introduction of a fluorine atom could lead to improved pharmacokinetic profiles.

Table 1: Key Intermediates in Statin Synthesis
IntermediateRole in Statin Synthesis
Ethyl (R)-4-cyano-3-hydroxybutanoateKey chiral building block for the side chain of Atorvastatin. nih.govnih.gov
Ethyl (S)-4-chloro-3-hydroxybutanoatePrecursor for the synthesis of the chiral side chain. nih.gov
(4R-cis)-1,1-dimethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetateA key intermediate for the preparation of CI-981, a potent HMG-CoA reductase inhibitor.

L-Carnitine , essential for fatty acid metabolism, can be synthesized from chiral precursors. creative-proteomics.comnih.gov One established route involves the use of (R)-4-chloro-3-hydroxybutyrate. google.com The structural analogy suggests that ethyl (R)-2-fluoro-3-hydroxybutanoate could serve as a starting material for the synthesis of fluorinated L-carnitine analogues. The synthesis of L-carnitine often proceeds through the displacement of a leaving group at the C-4 position with trimethylamine.

Gamma-amino-beta-hydroxybutyric acid (GABOB) is a neurotransmitter analogue with anticonvulsant properties. nih.gov Its synthesis has been achieved from various chiral starting materials, including ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate. researchgate.net This indicates the potential of this compound as a precursor for the synthesis of fluorinated GABOB derivatives. The synthesis of GABOB from these precursors typically involves the introduction of an amino group at the C-4 position. researchgate.net Fluorinated GABOB analogues are of interest for their potential to exhibit altered biological activity and central nervous system penetration. nih.gov

The synthesis of fluorinated amides is an area of growing interest due to their presence in biologically active molecules. acs.org While a direct synthesis of fluoro-malonamides from this compound is not explicitly detailed in the available literature, a plausible synthetic pathway can be proposed. This would likely involve the oxidation of the secondary alcohol in this compound to a ketone, followed by further oxidative cleavage to yield a fluorinated malonic acid derivative. This derivative could then be converted to the corresponding di-amide through standard amidation procedures. The resulting fluoro-malonamides would be valuable building blocks for further chemical synthesis.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the development of new therapeutics. uni.lu Small, fluorinated molecules like this compound are attractive fragments due to the unique properties conferred by the fluorine atom, such as enhanced binding affinity and metabolic stability. The presence of multiple functional groups allows for the elaboration of these fragments into more complex, potent drug candidates. uni.lu

The incorporation of fluorine into natural products is another promising avenue of research. rsc.org While naturally occurring organofluorines are rare, the enzymatic and synthetic introduction of fluorine into natural product scaffolds can lead to compounds with improved biological activities. nih.gov this compound, as a chiral, fluorinated building block, can be utilized in the synthesis of fluorinated analogues of various natural products.

Development of Novel Organofluorine Compounds

The unique properties of fluorine have made organofluorine compounds increasingly important in medicinal chemistry, materials science, and agrochemicals. dtic.mil this compound serves as a versatile starting material for the synthesis of novel organofluorine compounds. rsc.org

The development of new methods for the stereoselective synthesis of fluorinated molecules is a key area of research. nih.govrsc.org The functional groups of this compound can be manipulated to create a variety of other fluorinated building blocks. For example, the hydroxyl group can be oxidized or replaced, and the ester can be reduced or converted to other functional groups, all while retaining the crucial fluorine atom. This allows for the generation of a library of novel organofluorine compounds with diverse structures and potential applications. Recent research has focused on developing catalytic methods to convert readily available starting materials into valuable fluorinated products, such as the conversion of epoxides into fluorinated oxetanes. sciencedaily.com

Fluorinated Butyric Acid Derivatives

The butyric acid scaffold is fundamental to several key metabolites, including the ketone bodies D-beta-hydroxybutyric acid and acetoacetic acid. researchgate.net The introduction of fluorine into this scaffold can modulate bioactivity and provide probes for analytical studies. researchgate.net this compound is a precursor for various fluorinated butyric acid derivatives. For instance, oxidation of its secondary alcohol yields the corresponding β-keto ester, ethyl 2-fluoro-3-oxobutanoate. This keto ester can then be a substrate for further transformations.

Research has described the synthesis of novel fluorinated butyric acids, such as 2-fluoroacetoacetic acid, through methods like the electrophilic fluorination of an acid-labile β-keto ester. researchgate.net While direct synthesis from this compound is not explicitly detailed in the cited literature, the compound represents a logical precursor to the necessary β-keto ester intermediate. The conversion of the hydroxyl group in similar hydroxyisobutyrates to fluorine using reagents like hydrogen fluoride (B91410) is also an established method for producing α-fluoro esters. google.com

DerivativePrecursor/Related Synthesis MethodPotential ApplicationReference
2-Fluoroacetoacetic acidPrepared by electrophilic fluorination of a β-keto ester. researchgate.netAltered bioactivity, NMR/PET detection. researchgate.net researchgate.net
4-Fluoro-3-hydroxybutyric acidPrepared from epoxy ester precursors. researchgate.netAltered bioactivity, NMR/PET detection. researchgate.net researchgate.net
Ethyl 2-fluoroisobutyrateSynthesized from the corresponding 2-hydroxyisobutyrate (B1230538) and HF. google.comActive pharmaceutical ingredient. google.com

Fluorinated Sugars

Information regarding the direct application of this compound in the synthesis of fluorinated sugars is not available in the reviewed scientific literature. The synthesis of fluorinated carbohydrates is a significant field, employing methods such as electrophilic fluorination of glycals with reagents like xenon difluoride (XeF₂) or Selectfluor, and nucleophilic fluorination using agents like anhydrous hydrogen fluoride (aHF). nih.gov These methods are used to create compounds like 2-deoxy-2-fluoroglucose, a critical PET tracer for cancer diagnosis. nih.gov However, a synthetic route starting from this compound for such molecules has not been documented in the available research.

Expanding Chirality Pool with Fluorinated Chirons

The "chiral pool" is a collection of abundant, enantiomerically pure natural products like amino acids, terpenes, and carbohydrates that serve as economical starting materials for the synthesis of complex chiral molecules. wikipedia.orgnih.gov Utilizing these building blocks, or "chirons," preserves chirality throughout a reaction sequence, enhancing synthetic efficiency. wikipedia.org

This compound possesses two chiral centers, at the carbon bearing the fluorine atom and the one bearing the hydroxyl group. This inherent chirality makes its enantiomerically pure forms valuable as fluorinated chirons. While specific total syntheses employing this compound as a chiron are not extensively documented, the utility of structurally similar building blocks is well-established.

For example, optically active ethyl 3-hydroxybutanoate is a widely used chiral building block for synthesizing a variety of natural products. orgsyn.org Similarly, ethyl 4-chloro-3-hydroxybutanoate is recognized as a useful chiral intermediate for pharmaceutical synthesis. nih.gov By analogy, the fluorinated counterpart, this compound, offers a pathway to introduce fluorine stereoselectively, a feature of growing importance in the development of novel bioactive compounds. The synthesis of various fluorinated amino acids, for instance, relies heavily on the use of chiral synthons to control stereochemistry. nih.govbeilstein-journals.org The designation of this compound as a "versatile small molecule scaffold" underscores its potential in this capacity. cymitquimica.com

Use as Substrates in Complex Organic Reactions

The reactivity of the hydroxyl and ester functional groups, combined with the electronic influence of the α-fluoro atom, makes this compound a useful substrate for a range of organic transformations.

Downstream Synthetic Routes

While specific downstream routes from this compound are not broadly published, its structure allows for several predictable and valuable transformations. The hydroxyl group can be oxidized to a ketone, as seen in the formation of ethyl 2-fluoro-3-oxobutanoate, or it can be a site for esterification or etherification. The ester group can undergo hydrolysis to the corresponding carboxylic acid, or participate in reactions with nucleophiles.

Based on related chemistry, potential downstream applications include:

Polymer Synthesis: A structurally similar compound, 2-fluoro-3-hydroxypropionic acid, has been used as a monomer to synthesize the biopolymer poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). frontiersin.org This suggests that this compound could serve as a precursor to a new class of fluorinated polyesters.

Heterocyclic Synthesis: The related intermediate, 3-chloro-2-oxo-butyric acid ethyl ester, is a key intermediate for thiazole (B1198619) carboxylic acids, which are potent enzyme inhibitors. researchgate.net The fluorinated analogue could potentially be used in the synthesis of novel fluorinated heterocyclic compounds with unique biological activities.

Synthesis of Bioactive Molecules: Key intermediates for fluoroquinolone antibiotics, such as ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate, share the β-hydroxy ester motif, highlighting the importance of this structural class in medicinal chemistry. researchgate.net

The compound's utility lies in its ability to act as a carrier of the fluorohydrin motif, which can be elaborated into more complex structures for pharmaceutical and materials science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-fluoro-3-hydroxybutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of a precursor, such as ethyl 3-hydroxybutanoate, using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride). The hydroxyl group at position 2 is replaced by fluorine via nucleophilic substitution. Reaction parameters like temperature (optimized at −20°C to 0°C to minimize side reactions) and solvent polarity (e.g., THF or DCM) critically affect yield and purity . Characterization via 19F^{19}\text{F} NMR and HPLC-MS is essential to confirm fluorination efficiency and monitor byproducts like de-esterified intermediates .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Methodological Answer : The compound is hygroscopic and sensitive to strong oxidizers. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and UV light, which can degrade the fluorinated moiety. Pre-experiment stability tests under intended conditions (e.g., solvent, temperature) using TLC or GC-MS are recommended to confirm integrity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify the ester and hydroxyl groups, while 19F^{19}\text{F} NMR confirms fluorine incorporation (δ ~ -200 ppm for CF2_2 groups in related structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: 168.06 g/mol) and detects impurities .
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and 3400 cm1^{-1} (hydroxyl O-H) confirm functional groups .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : The electron-withdrawing fluorine at position 2 increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., in ester hydrolysis or transesterification). However, steric hindrance from the hydroxyl group at position 3 may limit accessibility. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying pH and catalysts (e.g., lipases) quantify regioselectivity .

Q. What strategies can resolve contradictions in reported reaction yields for fluorinated β-hydroxy esters?

  • Methodological Answer : Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. distillation) or residual moisture in reagents. Systematic replication studies with controlled variables (solvent dryness, inert atmosphere) are critical. Meta-analysis of published protocols (e.g., comparing yields from DAST vs. Deoxo-Fluor) and statistical tools like ANOVA can identify significant factors .

Q. How can researchers design toxicological studies for this compound given limited data?

  • Methodological Answer :

  • In Silico Models : Use tools like ProTox-II or ADMET Predictor to estimate acute toxicity and metabolic pathways.
  • In Vitro Assays : Cell viability assays (e.g., MTT on HepG2 cells) assess cytotoxicity. Fluorine’s potential to form HF under hydrolysis warrants testing for fluoride ion release via ion-selective electrodes .
  • In Vivo Models : Zebrafish embryos or rodent models (OECD guidelines) evaluate systemic toxicity. Dose-response studies should monitor hepatic and renal biomarkers .

Experimental Design Considerations

Q. What are best practices for optimizing enantioselective synthesis of this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution with lipases (e.g., CAL-B). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution during esterification or hydrolysis steps can improve stereochemical outcomes. Temperature gradients (e.g., dynamic kinetic resolution) may enhance selectivity .

Q. How should researchers address discrepancies in spectroscopic data for fluorinated esters?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Compare 19F^{19}\text{F} NMR chemical shifts with databases (e.g., SDBS).
  • Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • Confirm fluorine position via X-ray crystallography if single crystals are obtainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.